2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate 2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate
Brand Name: Vulcanchem
CAS No.: 72214-25-6
VCID: VC18458736
InChI: InChI=1S/C21H25N2.H3O4P/c1-21(2)18-8-6-7-9-19(18)23(5)20(21)15-12-16-10-13-17(14-11-16)22(3)4;1-5(2,3)4/h6-15H,1-5H3;(H3,1,2,3,4)/q+1;/p-1
SMILES:
Molecular Formula: C21H27N2O4P
Molecular Weight: 402.4 g/mol

2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate

CAS No.: 72214-25-6

Cat. No.: VC18458736

Molecular Formula: C21H27N2O4P

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate - 72214-25-6

Specification

CAS No. 72214-25-6
Molecular Formula C21H27N2O4P
Molecular Weight 402.4 g/mol
IUPAC Name dihydrogen phosphate;N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline
Standard InChI InChI=1S/C21H25N2.H3O4P/c1-21(2)18-8-6-7-9-19(18)23(5)20(21)15-12-16-10-13-17(14-11-16)22(3)4;1-5(2,3)4/h6-15H,1-5H3;(H3,1,2,3,4)/q+1;/p-1
Standard InChI Key OWKTYKYYGBBYKF-UHFFFAOYSA-M
Isomeric SMILES CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)C)C)C.OP(=O)(O)[O-]
Canonical SMILES CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)C)C)C.OP(=O)(O)[O-]

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound belongs to the class of styryl-indolium dyes, characterized by a planar conjugated system that facilitates strong light absorption and fluorescence. The indolium core is substituted with three methyl groups at positions 1, 3, and 3, while the phenyl ring at the 2-position features a dimethylamino group (-N(CH₃)₂) as an electron-donating moiety. The dihydrogen phosphate counterion (H₂PO₄⁻) balances the positive charge on the indolium nitrogen, improving aqueous solubility compared to analogous salts with non-polar counterions.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.72214-25-6
Molecular FormulaC₂₁H₂₇N₂O₄P
Molecular Weight402.4 g/mol
IUPAC NameDihydrogen phosphate; N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline
InChIKeyOWKTYKYYGBBYKF-UHFFFAOYSA-M
Isomeric SMILESCC1(C2=CC=CC=C2N+C)C.OP(=O)(O)[O-]

Synthesis and Optimization

The synthesis involves a multi-step condensation reaction between 1,3,3-trimethyl-2-methyleneindoline and 4-dimethylaminobenzaldehyde under acidic conditions, followed by ion exchange with phosphoric acid to yield the dihydrogen phosphate salt. Key optimization parameters include:

  • Temperature: Reactions conducted at 60–80°C enhance yield by promoting kinetic control over side reactions.

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) improve reactant solubility and intermediate stability.

  • Catalysts: Lewis acids such as boron trifluoride etherate catalyze the condensation step, reducing reaction time from 24 hours to 6–8 hours.

Industrial-scale production employs continuous flow reactors to maintain consistent temperature and mixing, achieving >90% purity with reduced byproduct formation.

Photodynamic Therapy Applications

Mechanism of Action

Upon irradiation with visible light (λ = 400–650 nm), the compound undergoes electronic excitation to a singlet state, followed by intersystem crossing to a triplet state. Energy transfer to molecular oxygen generates reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide radicals (O₂⁻), which induce oxidative damage in target cells.

Table 2: Photophysical Properties

ParameterValue
Absorption Maximum580–600 nm
Molar Extinction Coefficient (ε)1.2 × 10⁵ M⁻¹cm⁻¹
Fluorescence Quantum Yield0.15
ROS Generation Efficiency0.45 (relative to standard)

Preclinical Efficacy

In vitro studies demonstrate dose-dependent phototoxicity against HeLa cervical cancer cells, with an IC₅₀ of 5 μM under 10 J/cm² light exposure. The compound localizes preferentially in mitochondrial membranes, disrupting electron transport chain complexes and triggering apoptosis via cytochrome c release.

Fluorescent Probing in Biological Imaging

Nucleic Acid Binding

The compound exhibits strong affinity for double-stranded DNA through intercalation, with a binding constant (Kb) of 2.8 × 10⁴ M⁻¹. Bathochromic shifts in absorption spectra (Δλ = 20 nm) and fluorescence quenching upon DNA binding enable real-time monitoring of nucleic acid conformation changes.

Protein Interaction Studies

Time-resolved fluorescence anisotropy reveals binding to serum albumin with a dissociation constant (Kd) of 8.3 μM, suggesting potential use as a probe for protein aggregation diseases.

Spectroscopic Characterization

UV-Vis Absorption Spectroscopy

The electronic spectrum displays a broad absorption band centered at 590 nm (ε = 1.2 × 10⁵ M⁻¹cm⁻¹), attributed to a π→π* transition in the conjugated system. Solvatochromic shifts of 15 nm in polar solvents indicate substantial intramolecular charge transfer character.

Fluorescence Lifetime Imaging Microscopy (FLIM)

Fluorescence decay profiles fit to a biexponential model with lifetimes τ₁ = 1.2 ns (80%) and τ₂ = 3.8 ns (20%), enabling discrimination of microenvironments in cellular imaging.

Comparative Analysis with Related Compounds

Counterion Effects

Replacement of dihydrogen phosphate with acetate (CAS No. 54268-66-5) reduces aqueous solubility by 60% but increases lipophilicity (log P = 2.1 vs. 0.8), enhancing blood-brain barrier penetration in animal models.

Structural Analogues

The diethylamino derivative (2-[2-(4-(diethylamino)phenyl)vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate; CAS No. 75535-16-9) exhibits a red-shifted absorption maximum (610 nm) due to enhanced electron-donating capacity of the -N(C₂H₅)₂ group .

Table 3: Comparative Properties of Indolium Salts

CompoundAbsorption λ_max (nm)log PSolubility (mg/mL)
Dihydrogen phosphate5900.812.4
Acetate5852.14.9
Diethylamino derivative6101.59.7

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